Cas no 36042-94-1 (Di(o-tolyl)chlorophosphine)
Di(o-tolyl)chlorophosphine Chemical and Physical Properties
Names and Identifiers
-
- Chlorodi(o-tolyl)phosphine
- Di-o-tolylchlorophosphine
- Di-o-tolylchlorophosphine,min.
- Chlorobis(2-methylphenyl)phosphine
- Chlorobis(o-tolyl)phosphine
- Di(o-methylphenyl)phosphine chloride
- Di(o-tolyl)chlorophosphine
- Chloro-bis(2-methylphenyl)phosphane
- FT-0729182
- AKOS015900259
- CS-0106673
- KAAGXBGJRWFWPT-UHFFFAOYSA-N
- Bis(o-tolyl)chlorophosphine
- 3-[[3-(dodecylamino)propyl]amino]butyricacid
- chloroditolylphosphine
- SCHEMBL541710
- MFCD04038733
- 36042-94-1
- chlorodio-tolylphosphine
- DB-009627
- G78660
- chlorobis(2-methylphenyl)phosphane
-
- MDL: MFCD04038733
- Inchi: 1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
- InChI Key: KAAGXBGJRWFWPT-UHFFFAOYSA-N
- SMILES: ClP(C1C=CC=CC=1C)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 248.05200
- Monoisotopic Mass: 248.0521651g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: liquid
- Density: No data available
- Melting Point: 63-67 °C
- Boiling Point: 174-178°C/3mm
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Water Partition Coefficient: Not miscible or difficult to mix in water.
- PSA: 13.59000
- LogP: 3.88990
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Di(o-tolyl)chlorophosphine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2845 4.2/PG 1
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39; S45
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Packing Group:II
- Packing Group:II
- Risk Phrases:R17
- Storage Condition:Store at 4 ° C, -4 ° C is better
Di(o-tolyl)chlorophosphine Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Di(o-tolyl)chlorophosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1086-1g |
Di(o-tolyl)chlorophosphine |
36042-94-1 | 97% | 1g |
¥699.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1815-1g |
Chlorodi(o-tolyl)phosphine |
36042-94-1 | min.98% | 1g |
897.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1815-5g |
Chlorodi(o-tolyl)phosphine |
36042-94-1 | min.98% | 5g |
3021.0CNY | 2021-07-12 | |
| abcr | AB205968-1 g |
Chlorodi(o-tolyl)phosphine, 98%; . |
36042-94-1 | 98% | 1g |
€102.40 | 2023-06-23 | |
| abcr | AB205968-5 g |
Chlorodi(o-tolyl)phosphine, 98%; . |
36042-94-1 | 98% | 5g |
€275.00 | 2023-06-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D854491-1g |
Di-o-tolylchlorophosphine |
36042-94-1 | 98% | 1g |
¥1,238.00 | 2022-01-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 686697-1G |
Di(o-tolyl)chlorophosphine |
36042-94-1 | 1G |
¥720.42 | 2022-02-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 686697-5G |
Di(o-tolyl)chlorophosphine |
36042-94-1 | 5G |
¥2321.03 | 2022-02-24 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1815-1g |
Chlorodi(o-tolyl)phosphine |
36042-94-1 | min.98% | 1g |
897CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1815-5g |
Chlorodi(o-tolyl)phosphine |
36042-94-1 | min.98% | 5g |
3021CNY | 2021-05-08 |
Di(o-tolyl)chlorophosphine Suppliers
Di(o-tolyl)chlorophosphine Related Literature
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1. Hydrolysis of diarylphosphinic amides in acidic solution: steric inhibition and mechanismMartin J. P. Harger J. Chem. Soc. Perkin Trans. 2 1980 154
Additional information on Di(o-tolyl)chlorophosphine
Di(o-tolyl)chlorophosphine: A Comprehensive Overview
Di(o-tolyl)chlorophosphine (CAS No: 36042-94-1) is a versatile organophosphorus compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science. This compound, also referred to as o-tolyl chlorophosphine, is a derivative of phosphorus trichloride and is widely used as a ligand in transition metal complexes due to its unique electronic and steric properties.
The molecular structure of Di(o-tolyl)chlorophosphine consists of a central phosphorus atom bonded to two o-tolyl groups and one chlorine atom. The o-tolyl groups provide steric bulk, which influences the reactivity and selectivity of the compound in various chemical reactions. Recent studies have highlighted its role in asymmetric catalysis, particularly in the synthesis of chiral pharmaceuticals and fine chemicals.
One of the most notable applications of Di(o-tolyl)chlorophosphine is its use as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the construction of biaryl compounds, which are essential building blocks in drug discovery and materials science. For instance, researchers have demonstrated that the use of o-tolyl chlorophosphine as a ligand can significantly enhance the efficiency and enantioselectivity of Suzuki-Miyaura couplings, a widely used method for forming carbon-carbon bonds.
In addition to its role in catalysis, Di(o-tolyl)chlorophosphine has been explored for its potential in organometallic synthesis. The compound's ability to coordinate with transition metals such as nickel and cobalt has led to the development of novel catalysts for olefin polymerization and hydrogenation reactions. Recent advancements in this area have been documented in high-impact journals, underscoring its importance in modern chemical research.
The synthesis of Di(o-tolyl)chlorophosphine typically involves the reaction of phosphorus trichloride with o-xylene under controlled conditions. This process requires precise stoichiometric control to ensure high purity and yield. The compound is stable under normal storage conditions but should be handled with care due to its reactivity with moisture and oxygen.
From an environmental perspective, Di(o-tolyl)chlorophosphine has been studied for its potential applications in green chemistry. Its use as a catalyst in environmentally friendly reaction conditions has been explored, particularly in the context of reducing waste generation and improving energy efficiency in industrial processes.
In conclusion, Di(o-tolyl)chlorophosphine (CAS No: 36042-94-1) is a multifaceted organophosphorus compound with a wide range of applications across various chemical disciplines. Its unique properties make it an invaluable tool for researchers and industry professionals alike, driving innovation in areas such as catalysis, organic synthesis, and materials science.
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